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For Researchers, Scientists, and Drug Development Professionals

Core Summary

1,2-dipalmitoyl-3-dimethylammonium-propane, commonly abbreviated as 16:0 DAP, is a
synthetic cationic lipid that has become an important tool in lipid research and pharmaceutical
development.[1][2] Its primary application lies in the formulation of lipid nanoparticles (LNPs),
which are utilized for the delivery of genetic material such as messenger RNA (mRNA) and
microRNA (miRNA) into cells.[1][3] The "16:0" designation refers to the two palmitoyl (16-
carbon) acyl chains attached to the glycerol backbone, while "DAP" stands for
dimethylammonium-propane, which constitutes the cationic headgroup. This cationic nature is
crucial for its function, as it facilitates the encapsulation of negatively charged nucleic acids and
their subsequent delivery across cell membranes.[4] 16:0 DAP is also recognized as a pH-
sensitive transfection reagent, a property that enhances the release of its cargo into the
cytoplasm following endocytosis.[1]

Physicochemical Properties and Structure

The molecular structure of 16:0 DAP consists of a propane-1,2,3-triol backbone. The hydroxyl
groups at positions 1 and 2 are esterified with palmitic acid, a saturated fatty acid with 16
carbon atoms. The hydroxyl group at position 3 is replaced by a dimethylammonium group,
which carries a positive charge at physiological pH.
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Property Value Reference

) 1,2-dipalmitoyl-3-
Chemical Name _ _ [1]
dimethylammonium-propane

Synonyms DPDAP [3]
CAS Number 96326-74-8

Molecular Formula C37H73NO4

Molecular Weight 595.98 g/mol [2]
Appearance White to off-white solid/powder  [2]
Lipid Type Cationic Lipid [2][5]
Solubility Soluble in Chloroform [3]
Storage Temperature -20°C

Role in Lipid Nanoparticle (LNP) Formulation and
Drug Delivery

16:0 DAP is a key component in the formulation of LNPs for nucleic acid delivery. These LNPs
are typically composed of four main lipid components: a cationic lipid (like 16:0 DAP), a
PEGylated lipid to enhance stability and circulation time, a helper lipid (like a phospholipid),
and cholesterol to provide structural integrity.

The positively charged headgroup of 16:0 DAP interacts with the negatively charged
phosphate backbone of nucleic acids, leading to their encapsulation within the core of the LNP.
The pH-sensitive nature of 16:0 DAP is critical for the endosomal escape of the payload. Once
the LNP is taken up by a cell via endocytosis, the acidic environment of the endosome
protonates the dimethylamino group of 16:0 DAP. This change in charge is thought to disrupt
the endosomal membrane, allowing the encapsulated nucleic acids to be released into the
cytoplasm where they can be translated (in the case of mMRNA) or exert their regulatory
functions (in the case of miRNA).

Experimental Workflow: LNP Formulation with 16:0 DAP

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.avantiresearch.com/en-gb/products/product/890830-160-dap
https://www.caymanchem.com/product/38311/1-2-dipalmitoyl-3-dimethylammonium-propane
https://www.medchemexpress.com/16-0-dap.html
https://www.medchemexpress.com/16-0-dap.html
https://www.medchemexpress.com/16-0-dap.html
https://www.medchemexpress.com/dap%20to%20mycin.html
https://www.caymanchem.com/product/38311/1-2-dipalmitoyl-3-dimethylammonium-propane
https://www.benchchem.com/product/b10855651?utm_src=pdf-body
https://www.benchchem.com/product/b10855651?utm_src=pdf-body
https://www.benchchem.com/product/b10855651?utm_src=pdf-body
https://www.benchchem.com/product/b10855651?utm_src=pdf-body
https://www.benchchem.com/product/b10855651?utm_src=pdf-body
https://www.benchchem.com/product/b10855651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The following diagram outlines a typical workflow for the formulation of LNPs using 16:0 DAP.
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Caption: A generalized workflow for the formulation of lipid nanoparticles (LNPs) incorporating
16:0 DAP.

Mechanism of Cellular Uptake and Endosomal
Escape

The delivery of nucleic acids into the cytoplasm is a multi-step process. The following diagram
illustrates the proposed mechanism of action for LNPs containing 16:0 DAP.
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Caption: Proposed mechanism of cellular uptake and endosomal escape of nucleic acids
delivered by LNPs containing 16:0 DAP.

Experimental Protocols

General Protocol for LNP Formulation using
Microfluidics

This protocol provides a general guideline for the formulation of LNPs containing 16:0 DAP
using a microfluidic mixing device. The specific ratios of lipids and the flow rates may need to
be optimized for a particular application.

Materials:

16:0 DAP

o Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE or 1,2-distearoyl-
sn-glycero-3-phosphocholine - DSPC)

e Cholesterol

e PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene
glycol)-2000] - DMG-PEG 2000)

» Nucleic acid (mMRNA or siRNA)

o Ethanol (200 proof, molecular biology grade)

 Citrate buffer (e.g., 50 mM, pH 4.0)

o Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing system

Procedure:

e Lipid Stock Preparation:
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o Prepare individual stock solutions of 16:0 DAP, helper lipid, cholesterol, and PEG-lipid in
ethanol. A typical concentration is 10-50 mM.

o Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of
Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid). This will be the "lipid-in-ethanol” phase.

e Aqueous Phase Preparation:

o Dissolve the nucleic acid in the citrate buffer to the desired concentration. This will be the
"aqueous" phase.

e LNP Formulation:
o Set up the microfluidic mixing system according to the manufacturer's instructions.
o Load the lipid-in-ethanol phase and the aqueous phase into separate syringes.
o Set the flow rates for the two phases. A typical flow rate ratio is 3:1 (aqueous:lipid).

o Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-
assemble into LNPs, encapsulating the nucleic acid.

o Collect the resulting LNP dispersion.
 Purification:

o Remove the ethanol and unencapsulated nucleic acid from the LNP dispersion. This is
typically done by dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

e Characterization:

[¢]

Determine the particle size and polydispersity index (PDI) using dynamic light scattering
(DLS).

[¢]

Measure the encapsulation efficiency of the nucleic acid using a fluorescent dye-based
assay (e.g., RiboGreen assay).

[¢]

Determine the zeta potential to assess the surface charge of the LNPs.
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In Vitro Transfection Protocol

This protocol outlines a general procedure for transfecting cells in culture with LNPs formulated
with 16:0 DAP.

Materials:

Cells of interest cultured in appropriate growth medium

LNP formulation containing the nucleic acid of interest

Opti-MEM or other serum-free medium

Multi-well cell culture plates
Procedure:
o Cell Seeding:

o The day before transfection, seed the cells in a multi-well plate at a density that will result
in 70-90% confluency at the time of transfection.

o Transfection:
o On the day of transfection, remove the growth medium from the cells.
o Wash the cells once with PBS.

o Dilute the LNP formulation to the desired final concentration in serum-free medium (e.g.,
Opti-MEM).

o Add the diluted LNP-medium mixture to the cells.
o Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.
o Post-Transfection:

o After the incubation period, remove the LNP-containing medium.
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o Add fresh, complete growth medium to the cells.

o Incubate the cells for 24-72 hours, depending on the specific experiment and the nucleic
acid being delivered.

e Analysis:

o Assess the efficiency of transfection and the biological effect of the delivered nucleic acid
using appropriate methods (e.g., reporter gene expression, qPCR for gene knockdown,
western blotting for protein expression).

Quantitative Data

The following table summarizes representative quantitative data for LNPs formulated with 16:0
DAP. Note that these values can vary significantly depending on the specific formulation
parameters and the cell type used.

Parameter Typical Value Range Method of Measurement

Dynamic Light Scattering

Particle Size (Diameter) 80 - 150 nm
(DLS)
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2
(DLS)
Encapsulation Efficiency > 90% RiboGreen Assay
Zeta Potential Slightly positive to neutral Laser Doppler Velocimetry
In Vitro Transfection Efficiency  Varies (cell type dependent) Reporter Gene Assay, qPCR

Concluding Remarks

16:0 DAP is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its well-defined
structure and pH-sensitive properties contribute to its effectiveness in formulating stable and
efficient lipid nanoparticles. The methodologies and data presented in this guide provide a
foundational understanding for researchers and developers working in the field of gene therapy
and drug delivery. Further optimization of LNP formulations containing 16:0 DAP and other
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novel cationic lipids will continue to advance the development of next-generation nucleic acid-
based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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